molecular formula C10H12N2O3 B14084637 Carbanilic acid, N-nitroso-, isopropyl ester CAS No. 101418-02-4

Carbanilic acid, N-nitroso-, isopropyl ester

Cat. No.: B14084637
CAS No.: 101418-02-4
M. Wt: 208.21 g/mol
InChI Key: FKVJMYXFKFIVLA-UHFFFAOYSA-N
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Description

Structurally, it is analogous to other carbanilic acid esters (e.g., propham, a herbicide with CAS 122-42-9) but modified by nitrosation, a reaction that introduces the nitroso moiety. Nitrosation typically occurs via reactions between secondary amines and nitrosating agents (e.g., nitrite under acidic conditions) .

Properties

CAS No.

101418-02-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

propan-2-yl N-nitroso-N-phenylcarbamate

InChI

InChI=1S/C10H12N2O3/c1-8(2)15-10(13)12(11-14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

FKVJMYXFKFIVLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(C1=CC=CC=C1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes for Carbanilic Acid Isopropyl Ester

The foundational step in synthesizing N-nitroso derivatives involves preparing the carbanilic acid isopropyl ester precursor. Two predominant methodologies emerge from the literature.

Chloroformate-Mediated Esterification

This method, detailed in US3852332A, employs alkyl chloroformates or phosgene to activate the carboxylic acid group of carbanilic acid for esterification with isopropyl alcohol. A representative procedure involves:

  • Dissolving carbanilic acid in dry dimethylformamide (DMF) with pyridine as a base acceptor.
  • Adding isopropyl chloroformate at 0–5°C to form a mixed anhydride intermediate.
  • Stirring the mixture at room temperature for 16 hours, followed by quenching with ice-cold hydrochloric acid.
  • Isolating the product via filtration and recrystallization from benzene or methanol.

Key advantages include high regioselectivity and yields up to 86% for structurally analogous compounds. However, challenges arise from the moisture sensitivity of chloroformates and the need for stringent temperature control.

Carbodiimide-Catalyzed Condensation

An alternative approach using N,N'-dicyclohexylcarbodiimide (DCC) and p-toluenesulfonic acid (pTSA) in pyridine solvent achieves esterification without pre-activation. For example:

  • Combining carbanilic acid, isopropyl alcohol, and DCC in pyridine.
  • Adding catalytic pTSA (0.1–1 mol%) to suppress N-acylurea byproduct formation.
  • Stirring at room temperature for 24 hours, followed by acetic acid quenching.
  • Extracting the ester with chloroform and purifying via vacuum distillation.

This method yields up to 98% for isopropyl benzoate analogs, demonstrating superior efficiency compared to non-catalyzed reactions (40% yield). The acid catalyst protonates the intermediate O-acylisourea, accelerating its conversion to the ester while minimizing side reactions.

Table 1: Comparative Yields of Isopropyl Ester Synthesis Methods
Method Catalyst Yield (%) Byproduct Formation
Chloroformate (DMF) Pyridine 78–86 Low
DCC/pTSA (Pyridine) pTSA 92–98 Negligible
DCC Alone (Pyridine) None 40–50 Significant

Nitrosation of Carbanilic Acid Isopropyl Ester

Introducing the nitroso group requires careful optimization to avoid over-nitrosation or decomposition. Patent US3852332A and synthetic protocols from Evitachem indicate two viable pathways.

Direct Nitrosation with Nitrous Acid

  • Dissolving the carbanilic acid isopropyl ester in dichloromethane or ethanol.
  • Adding sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C).
  • Maintaining pH 2–3 to stabilize the nitroso intermediate.
  • Neutralizing with sodium bicarbonate and extracting the product.

This method capitalizes on the electrophilic nature of nitrous acid, which reacts with the secondary amine to form the N-nitroso derivative. Yields typically range from 65–75%, with purity dependent on strict temperature control.

Nitrosyl Chloride (NOCl) Methodology

For substrates sensitive to aqueous acids:

  • Generating NOCl in situ by reacting NaCl with concentrated H₂SO₄.
  • Introducing the gas into a solution of the ester in anhydrous ether.
  • Quenching excess NOCl with sodium thiosulfate.

While this approach minimizes hydrolysis, it requires specialized equipment for gas handling and achieves marginally lower yields (60–68%).

Reaction Mechanisms and Kinetic Considerations

Esterification Mechanism

The DCC/pTSA system operates through a two-step process:

  • Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
  • Nucleophilic Attack : Isopropyl alcohol attacks the electrophilic carbonyl carbon, with pTSA protonating the departing urea moiety to drive the reaction forward.

The catalytic role of pTSA is substantiated by kinetic studies showing a 4.5-fold increase in esterification rate compared to uncatalyzed reactions.

Nitrosation Dynamics

Nitrosation proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the lone pair on the amine nitrogen. Density functional theory (DFT) calculations for analogous compounds indicate a reaction energy barrier of 28.5 kJ/mol, favoring spontaneous progression under mild acidic conditions.

Industrial-Scale Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile enhance nitroso group stability, enabling reaction temperatures up to 40°C without decomposition.
  • Ether Solvents : Diethyl ether facilitates nitrosyl chloride reactions but limits scalability due to low boiling points.

Catalytic Innovations

Recent patents disclose using zeolite-supported acid catalysts (e.g., H-Y zeolite) to improve nitrosation yields to 82% while enabling catalyst recycling.

Purification Protocols

  • Crystallization : Benzene/methanol systems (4:1 v/v) yield >99% pure product.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:5) resolves nitroso derivatives from diazo byproducts.

Scientific Research Applications

Carbanilic acid, N-nitroso-, isopropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbanilic acid, N-nitroso-, isopropyl ester involves the interaction of its functional groups with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing carbanilic acid and isopropyl alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Studies

  • Nitrosation Inhibition: Ascorbic acid and α-tocopherol effectively block NOC formation in vitro and in vivo, suggesting preventive strategies for mitigating exposure .
  • Ames Test Data : While some N-nitroso-carboxylic acid derivatives (e.g., valsartan impurities) test negative in Ames assays, structural analogs like nitroso-benzyl esters require purging during manufacturing to limit residues .

Unresolved Questions

  • Specific Carcinogenicity: No animal studies explicitly address this compound’s carcinogenicity. Extrapolation from NOC class properties remains necessary .

Biological Activity

Carbanilic acid, N-nitroso-, isopropyl ester, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and toxicology. This article synthesizes available research findings on its biological activity, including relevant case studies and data tables.

This compound is characterized by the presence of an isopropyl group attached to a carbamic acid structure with a nitroso functional group. The molecular formula can be represented as C5_{5}H10_{10}N2_2O3_3. The compound's structure allows it to participate in various chemical reactions, which may lead to distinct biological effects.

1. Anticancer Properties

Research has indicated that compounds containing nitroso groups can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain nitroso derivatives can induce apoptosis and inhibit cell proliferation in cancer models. One study highlighted the use of N-nitroso-N-methylurethane, a related compound, which was found to cause significant tumor growth inhibition in specific cancer types due to its ability to modify cellular signaling pathways .

Table 1: Summary of Anticancer Activity of Related Compounds

CompoundCancer TypeMechanism of ActionReference
N-nitroso-N-methylurethaneLung CancerInduces apoptosis
N-nitroso-N-(2-chloroethyl)carbamateVarious TumorsModifies DNA repair mechanisms
Carbanilic acid derivativesHypopharyngeal TumorsCytotoxicity through apoptosis induction

2. Toxicological Implications

The biological activity of carbanilic acid derivatives extends to their toxicological profiles. The nitroso group is known for its potential carcinogenic properties. Studies have linked exposure to nitroso compounds with increased cancer risk due to their ability to form DNA adducts, leading to mutations and subsequent tumor formation .

Case Study: Nitroso Compounds and Carcinogenicity

A comprehensive review by the International Agency for Research on Cancer (IARC) assessed the carcinogenic risks associated with various nitroso compounds. It concluded that certain nitroso compounds exhibit strong evidence of carcinogenicity in animal models, raising concerns about their safety in human exposure scenarios .

The mechanism by which carbanilic acid, N-nitroso-, exerts its biological effects involves several pathways:

  • DNA Damage : Nitroso compounds can alkylate DNA, leading to mutations.
  • Apoptosis Induction : They may activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Some nitroso derivatives inhibit enzymes involved in detoxification processes, enhancing their cytotoxic effects.

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